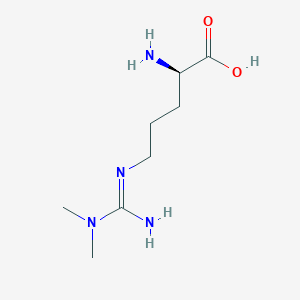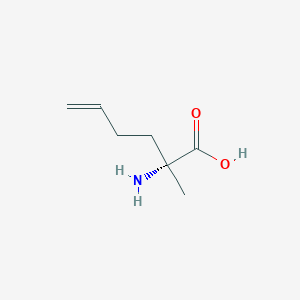
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde
Descripción general
Descripción
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde is an organic compound with the molecular formula C24H14O2 and a molecular weight of 334.37 g/mol . This compound is characterized by its two aldehyde functional groups attached to a diphenylacetylene core. It is commonly used as a monomer in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Mecanismo De Acción
Mode of Action
It is known that the compound is a diphenylacetylene derivative capped with two aldehyde functional groups . These functional groups may interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
It has been employed for the preparation of an imine-linkage dual-pore cof with ethylenetetraaniline , suggesting potential involvement in imine formation and related biochemical pathways.
Métodos De Preparación
The synthesis of 4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde typically involves a series of organic reactions. One common method is the Sonogashira coupling reaction, where 4-iodobenzaldehyde reacts with 1,4-diethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The product is then purified through column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Análisis De Reacciones Químicas
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with amines to form imines, which are useful intermediates in organic synthesis.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and imines .
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde include:
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups and is used in similar applications, such as COF synthesis.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: This compound has a similar structure but with different functional groups, making it useful in the synthesis of fluorescent macromolecules.
S,S’-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate): This compound contains thioacetate groups and is used in the synthesis of self-assembled monolayers.
The uniqueness of 4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde lies in its dual aldehyde functional groups, which provide versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
4-[2-[4-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-4,9-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVTYTLZFMRCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)
![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)

![4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3067882.png)

![13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)


![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)


